molecular formula C15H17NO B133497 2,6-Dimethyl-3-(phenylmethoxy)-aniline CAS No. 70261-50-6

2,6-Dimethyl-3-(phenylmethoxy)-aniline

Cat. No. B133497
CAS RN: 70261-50-6
M. Wt: 227.3 g/mol
InChI Key: KMXQUVMDZUGZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-(phenylmethoxy)-aniline is a chemical compound that belongs to the family of anilines. It is commonly known as DMPA and is widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.

Scientific Research Applications

Synthesis of Cyclization Products

This compound can be used in the synthesis of cyclization products. For instance, it has been used in the cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This process led to the isolation of a new, unexpected compound, which was then characterized and used in subsequent steps to yield a new product .

Inhibitor of Salicylate Synthase

The compound has been studied as a potential inhibitor of the salicylate synthase from M. tuberculosis . This research is part of ongoing studies on chromane derivatives as inhibitors of this enzyme .

Synthesis of Liquid-Crystalline Compounds

“3-(Benzyloxy)-2,6-dimethylaniline” can be used in the synthesis of new liquid-crystalline compounds . These compounds have been investigated for their mesomorphic properties, which are influenced by the length of the terminal alkyloxy chain .

Drug Development

This compound is a versatile chemical that can be used in various scientific research applications, including drug development. Its intricate structure allows for diverse applications, making it a valuable asset in the realm of scientific exploration.

Enzyme Studies

The compound can also be used in enzyme studies. Its unique structure can interact with various enzymes, providing valuable insights into their functions and mechanisms.

Peptide Synthesis

“3-(Benzyloxy)-2,6-dimethylaniline” can be used in peptide synthesis. Peptides are crucial in biological research and pharmaceutical development, and this compound can aid in the synthesis of complex peptides.

Synthesis of Fragrance and Flavoring Agents

The compound has been used as a precursor for the synthesis of other compounds such as benzyl acetate, which is a fragrance and flavoring agent.

Material Science

The compound can be used in the development of new materials . For instance, it has been used in the synthesis of new liquid-crystalline compounds, which have potential applications in material science .

properties

IUPAC Name

2,6-dimethyl-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXQUVMDZUGZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2,6-dimethylaniline

Synthesis routes and methods

Procedure details

Zinc dust is added in portions to a solution of 4-benzyloxy-2-nitro-m-xylene (83.8 g) in glacial acetic acid (715 ml). Addition is complete when the exothermic reaction subsides. The reaction mixture is filtered through Celite and the pad washed with acetic acid. The filtrate is concentrated in vacuo and the residue diluted with H2O and made basic with ammonium hydroxide, and extracted with chloroform. The combined organic extracts are dried and concentrated in vacuo to give the desired aniline in quantitative crude yield.
Name
4-benzyloxy-2-nitro-m-xylene
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
715 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.